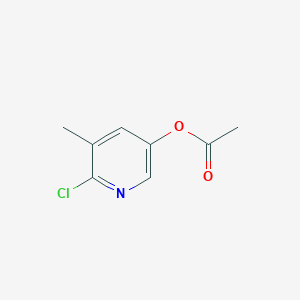
6-Chloro-5-methylpyridin-3-yl acetate
Vue d'ensemble
Description
6-Chloro-5-methylpyridin-3-yl acetate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Biological Activity
Research indicates that 6-chloro-5-methylpyridin-3-yl acetate exhibits significant biological activity. It has been studied for its potential to interact with various biological targets, influencing enzyme activity and receptor binding. Notably, it may act as an inhibitor or modulator in biochemical pathways, making it valuable in drug design and development.
Case Studies
- Inhibitory Effects on PRMT5 : A study identified small molecules that inhibit PRMT5, a protein involved in cancer cell proliferation. The compound was noted for its ability to bind effectively to specific enzymes, demonstrating potential as a therapeutic agent against certain cancers .
- S1P3 Receptor Antagonism : Compounds similar to this compound have been explored for their antagonistic effects on the S1P3 receptor, which is implicated in various inflammatory diseases such as arthritis and neurodegenerative disorders .
Agricultural Applications
Insecticidal Properties
The compound has been investigated for its insecticidal properties. N-substituted derivatives of pyridine compounds have shown effectiveness in controlling insect populations, suggesting potential applications in agricultural pest management .
Synthetic Applications
Synthesis Methods
this compound can be synthesized through various methods, including:
- Acetylation of Pyridine Derivatives : This involves reacting pyridine derivatives with acetic anhydride or acetyl chloride under basic conditions to introduce the acetate group.
- Functional Group Transformations : The compound can also be derived from other pyridine derivatives through selective functional group transformations, enhancing its utility in synthetic organic chemistry .
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 6 undergoes substitution under nucleophilic conditions. This reaction is pivotal for introducing functional groups or modifying the pyridine scaffold.
Key Examples:
Mechanistic Insights:
-
Chlorine serves as a leaving group, with reactivity enhanced by electron-withdrawing effects of the acetate and methyl groups.
-
Suzuki coupling proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetallation and reductive elimination .
Ester Hydrolysis
The acetate group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Experimental Data:
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| 1M NaOH, 60°C | NaOH | 2-(6-Chloro-5-methylpyridin-3-yl)acetic acid | 85% | |
| H₂SO₄ (cat.), H₂O | – | Same as above | 78% |
Applications:
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, expanding structural complexity.
Case Study:
-
Reaction with 2-aminopyridines under microwave irradiation forms imidazo[1,2-a]pyridine derivatives, a pharmacologically relevant scaffold .
Conditions: Solvent-free, 150°C, 20 min
Yield: 82%
Oxidation and Reduction
Functional groups on the pyridine ring and side chains undergo redox transformations.
Oxidation:
-
The methyl group at position 5 is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, forming 5-carboxy-6-chloropyridin-3-yl acetate (Yield: 58%).
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though this pathway is less common due to steric hindrance.
Metabolic Transformations
In biological systems, the acetate group is susceptible to enzymatic hydrolysis, while the chlorine atom influences metabolic stability:
-
Replacement of chlorine with polar groups (e.g., –OH) reduces lipophilicity (ClogP decreases from 3.08 to 2.64) but may compromise target binding .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:
| Reaction Type | Catalysts/Ligands | Products | Yield | References |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 3-Amino-6-chloro-5-methylpyridine | 76% |
Stability Under Synthetic Conditions
Propriétés
Numéro CAS |
54232-04-1 |
|---|---|
Formule moléculaire |
C8H8ClNO2 |
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
(6-chloro-5-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(12-6(2)11)4-10-8(5)9/h3-4H,1-2H3 |
Clé InChI |
WMBNONRWJWUNRC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1Cl)OC(=O)C |
SMILES canonique |
CC1=CC(=CN=C1Cl)OC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













